molecular formula C11H17ClFN B13039201 (R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl

(R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl

Cat. No.: B13039201
M. Wt: 217.71 g/mol
InChI Key: FPFDYLWZWZRYFN-RFVHGSKJSA-N
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Description

®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is a chiral amine compound that features a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzene and butan-1-amine.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological systems and potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s fluorinated aromatic ring and amine group play crucial roles in its binding and activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine: The non-hydrochloride form of the compound.

    (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride: The enantiomer of the compound.

    1-(5-Fluoro-2-methylphenyl)butan-1-amine: The racemic mixture of the compound.

Uniqueness

®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom on the aromatic ring

Properties

Molecular Formula

C11H17ClFN

Molecular Weight

217.71 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C11H16FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h5-7,11H,3-4,13H2,1-2H3;1H/t11-;/m1./s1

InChI Key

FPFDYLWZWZRYFN-RFVHGSKJSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)F)C)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)C)N.Cl

Origin of Product

United States

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